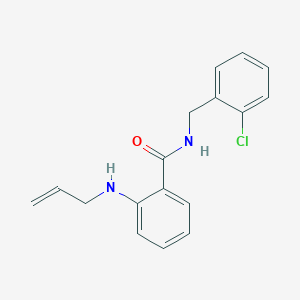
2-(Allylamino)-N-(2-chlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allylamino group and a 2-chlorobenzyl group attached to the benzamide core
Méthodes De Préparation
The synthesis of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzylamine with allylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
2-(Allylamino)-N-(2-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allylamino group, using reagents such as halogens or alkylating agents. This can lead to the formation of substituted benzamides.
Applications De Recherche Scientifique
2-(Allylamino)-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-(Allylamino)-N-(2-chlorobenzyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-chlorobenzyl)benzamide: Lacks the allylamino group, which may result in different chemical and biological properties.
2-(Amino)-N-(2-chlorobenzyl)benzamide: Similar structure but without the allyl group, leading to variations in reactivity and applications.
N-(2-chlorobenzyl)-2-(methylamino)benzamide:
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-19-16-10-6-4-8-14(16)17(21)20-12-13-7-3-5-9-15(13)18/h2-10,19H,1,11-12H2,(H,20,21) |
Clé InChI |
UQQXZNZNNLUFAS-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


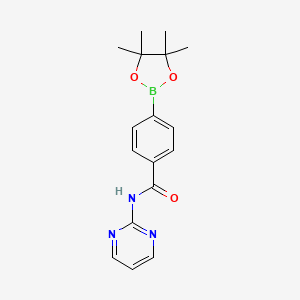
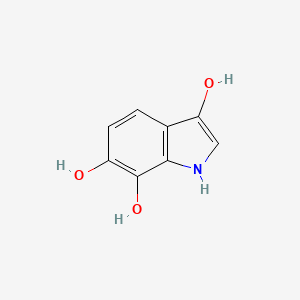


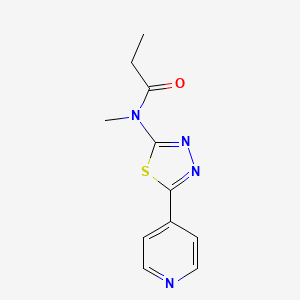
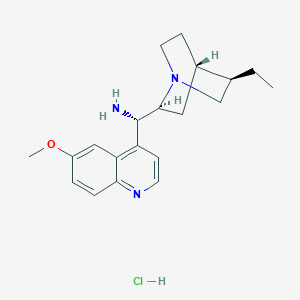
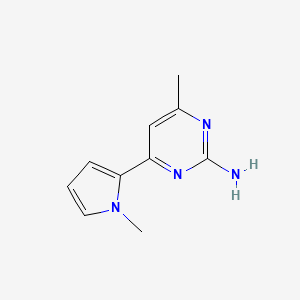
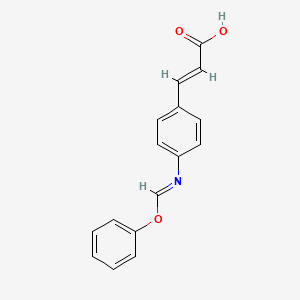
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)

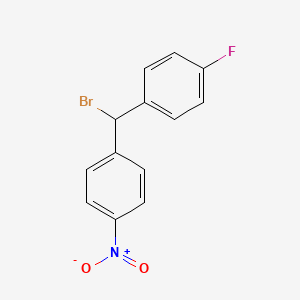
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
